molecular formula C44H49F2N11O6 B11931303 PROTAC IRAK4 degrader-7 CAS No. 2432994-31-3

PROTAC IRAK4 degrader-7

Cat. No.: B11931303
CAS No.: 2432994-31-3
M. Wt: 865.9 g/mol
InChI Key: NQGKNAVUMAHSQN-PKIOHZLWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC IRAK4 degrader-7 involves the creation of a heterobifunctional molecule that links an IRAK4-binding ligand to a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:

    Synthesis of IRAK4-binding ligand: This involves the preparation of a small molecule that can specifically bind to IRAK4.

    Synthesis of E3 ligase ligand: This involves the preparation of a molecule that can bind to an E3 ubiquitin ligase, such as cereblon (CRBN).

    Linker attachment: A linker molecule is used to connect the IRAK4-binding ligand to the E3 ligase ligand.

The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated chemical reactors. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed for quality control.

Chemical Reactions Analysis

Types of Reactions

PROTAC IRAK4 degrader-7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Ubiquitination: Requires the presence of E3 ubiquitin ligase and ATP.

    Phosphorylation: Involves kinases and ATP.

Major Products

The major product of these reactions is the degraded form of IRAK4, which is broken down into smaller peptides and amino acids by the proteasome .

Properties

CAS No.

2432994-31-3

Molecular Formula

C44H49F2N11O6

Molecular Weight

865.9 g/mol

IUPAC Name

N-[3-(difluoromethyl)-1-[4-[[4-[3-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]prop-2-ynoxy]piperidin-1-yl]methyl]cyclohexyl]pyrazol-4-yl]-5-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C44H49F2N11O6/c1-52-39-27(4-2-6-34(39)57(44(52)61)35-11-12-37(58)50-43(35)60)5-3-19-62-30-13-16-53(17-14-30)22-26-7-9-28(10-8-26)56-24-33(38(51-56)40(45)46)48-42(59)32-21-47-55-18-15-36(49-41(32)55)54-23-31-20-29(54)25-63-31/h2,4,6,15,18,21,24,26,28-31,35,40H,7-14,16-17,19-20,22-23,25H2,1H3,(H,48,59)(H,50,58,60)/t26?,28?,29-,31-,35?/m1/s1

InChI Key

NQGKNAVUMAHSQN-PKIOHZLWSA-N

Isomeric SMILES

CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9C[C@H]1C[C@@H]9CO1

Canonical SMILES

CN1C2=C(C=CC=C2N(C1=O)C3CCC(=O)NC3=O)C#CCOC4CCN(CC4)CC5CCC(CC5)N6C=C(C(=N6)C(F)F)NC(=O)C7=C8N=C(C=CN8N=C7)N9CC1CC9CO1

Origin of Product

United States

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